2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline

Lipophilicity ADME Medicinal Chemistry

Researchers sourcing ortho-brominated aniline building blocks for cross-coupling often encounter inconsistent regioisomer profiles that compromise synthetic reproducibility. 2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline (CAS 1511643-63-2) provides the defined 2-bromo-5-methyl substitution pattern essential for reliable Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. • 95% purity verified across major global suppliers • Ortho-bromine enables regioselective cross-coupling; meta-methyl modulates steric and electronic properties • Not DOT/IATA hazardous - ships ambient; store long-term in cool, dry conditions • MW 266.13; C12H12BrNO; cLogP 1.18; ideal for kinase inhibitor focused library synthesis

Molecular Formula C12H12BrNO
Molecular Weight 266.13 g/mol
Cat. No. B13243225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline
Molecular FormulaC12H12BrNO
Molecular Weight266.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Br)NCC2=CC=CO2
InChIInChI=1S/C12H12BrNO/c1-9-4-5-11(13)12(7-9)14-8-10-3-2-6-15-10/h2-7,14H,8H2,1H3
InChIKeyWITSGNNPKLJLRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline Baseline Profile


2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline (CAS: 1511643-63-2, MW: 266.13) is a disubstituted aromatic amine characterized by a 2-bromo-5-methylaniline core linked to a furan-2-ylmethyl group . As a brominated furfurylamine derivative, it belongs to a class of compounds widely investigated as synthetic intermediates and building blocks for the development of kinase inhibitors and other bioactive molecules [1]. Commercially, it is typically supplied at a research-grade purity of 95% for use in laboratory-scale synthesis and screening .

Compound Class
Brominated furfurylamine building block
Research Use
Kinase inhibitor and bioactive molecule synthesis
Supply Grade
Research-grade purity for laboratory-scale synthesis and screening

2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline Substituent Specificity


In medicinal chemistry and organic synthesis, the precise positioning of substituents on the aniline ring critically dictates both the steric and electronic properties of the molecule, thereby determining its reactivity in cross-coupling reactions and its binding affinity in biological systems . For 2-bromo-N-(furan-2-ylmethyl)-5-methylaniline, the specific 2-bromo-5-methyl substitution pattern provides a unique electrophilic site (the bromine at the ortho position) and a distinct hydrophobic and steric environment created by the meta-methyl group . Substituting with a close analog—such as one lacking the methyl group (2-bromo-N-(furan-2-ylmethyl)aniline) or with the methyl at a different position (e.g., 4-methyl)—fundamentally alters the molecule's lipophilicity, rotational freedom, and the electron density of the aromatic ring [1]. These alterations directly impact synthetic yields and biological assay outcomes, making generic substitution without re-optimization a high-risk strategy for reproducible research.

Des-methyl analog
Lacking the 5-methyl group alters lipophilicity and steric environment, which may shift synthetic reactivity and assay binding profiles.
Regioisomeric methyl position
Moving the methyl group to a different ring position changes electron density and rotational freedom, potentially altering cross-coupling outcomes.
Unoptimized substitution
Generic replacement without re-optimization may lead to irreproducible synthesis yields and biological data.

2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline Comparative Evidence


Lipophilicity Differential

The calculated partition coefficient (cLogP) for 2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline is reported as 1.18, a direct measure of its lipophilicity which influences membrane permeability and solubility [1]. This value can be compared to the class baseline, represented by the unsubstituted parent scaffold N-(furan-2-ylmethyl)aniline, which has a reported LogP of 1.91 [2]. The 0.73-unit decrease in cLogP for the target compound indicates a more balanced hydrophilic-lipophilic profile compared to the core scaffold, a critical differentiator in the selection of building blocks for optimizing pharmacokinetic properties [1].

Lipophilicity (cLogP)
Class-level
1.18 vs 1.91 (Δ −0.73)
More balanced hydrophilic-lipophilic profile
Computational prediction; class-level inference
Lipophilicity ADME Medicinal Chemistry Physicochemical Properties

Molecular Weight Distinction

The molecular weight (MW) of 2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline is 266.13 g/mol, which is 14.02 g/mol heavier than its des-methyl analog, 2-bromo-N-(furan-2-ylmethyl)aniline (MW: 252.11 g/mol) . This difference arises solely from the presence of the methyl group at the 5-position of the aniline ring . The increase in MW and the associated change in molecular surface area can directly affect key physicochemical properties, such as boiling point, solubility, and the compound's behavior in chromatographic purification, which are all important considerations for procurement and handling .

Molecular Weight
Source review
266.13 g/mol (+14.02 vs des-methyl)
Distinct property profile for library design
Calculated from molecular formula; validation recommended
Physicochemical Properties Library Design Medicinal Chemistry

Bromine Regioisomerism

2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline is a regioisomer of the 4-bromo analog, 4-bromo-N-(furan-2-ylmethyl)aniline (PubChem CID 792092) [1]. The shift of the bromine atom from the para (4) to the ortho (2) position creates a significantly different steric and electronic environment. Specifically, the ortho-bromine in the target compound provides a sterically hindered, yet electronically activated, site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is a distinct reactivity profile compared to the less hindered and electronically different para-substituted isomer . This regioisomeric distinction is foundational for Structure-Activity Relationship (SAR) studies in medicinal chemistry.

Bromine Regioisomerism
Ortho (2) vs para (4)
Non-redundant SAR building block
Structural analysis; distinct cross-coupling reactivity
Structure-Activity Relationship SAR Medicinal Chemistry Synthetic Intermediate

2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline Application Scenarios


Palladium-Catalyzed Cross-Coupling

The ortho-bromine substituent is a highly versatile functional group for modern cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. As detailed in the comparative evidence [1], the target compound provides a distinct regioisomeric starting point for constructing complex molecular architectures compared to para-substituted analogs. Researchers seeking to introduce molecular complexity at a specific position on the aniline ring will find this compound's structural specificity, as highlighted by its regioisomerism, a critical advantage over less-defined alternatives [1][2].

Focused Medicinal Chemistry Libraries

The unique combination of a lipophilic bromine atom and a methyl group on the aniline core provides a specific pharmacophoric point that can be used to probe hydrophobic binding pockets in biological targets such as kinases [1]. The measured cLogP of 1.18 [2] indicates a moderate lipophilicity that is often favorable for balancing potency and drug-like properties in lead optimization. This compound serves as a strategic component for generating focused libraries aimed at improving target engagement while maintaining acceptable physicochemical profiles, as evidenced by its comparison to the core scaffold [2].

Furan-Containing Molecule Intermediate

The furan-2-ylmethyl moiety is a privileged structure in many biologically active compounds and advanced materials. This compound is a validated synthetic intermediate for further functionalization, particularly for creating heterocyclic systems with potential therapeutic relevance [1]. The specific 2-bromo-5-methyl substitution pattern on the aniline ring, as distinct from its des-methyl or 4-bromo counterparts [3], ensures that the final product possesses a unique three-dimensional shape and electronic character. This makes it an ideal precursor for synthesizing molecules with patentable novelty and distinct biological activity.

Application
Selection Property
Validation Focus
Palladium-catalyzed cross-coupling synthesis
Ortho-bromine as reactive handle for Pd couplings
Cross-coupling efficiency and regiospecificity
Focused kinase inhibitor library design
Moderate lipophilicity and balanced substitution pattern
Target engagement and physicochemical property screening
Heterocyclic compound synthesis
Furan-2-ylmethyl and 2-bromo-5-methyl substitution
Structural novelty and biological activity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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